molecular formula C19H22F3IO3S B1640057 Bis(2,4,6-trimethylphenyl)iodonium triflate CAS No. 139139-80-3

Bis(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B1640057
CAS No.: 139139-80-3
M. Wt: 514.3 g/mol
InChI Key: OAMGQISBZWPZNN-UHFFFAOYSA-M
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Description

Bis(2,4,6-trimethylphenyl)iodonium triflate (CAS: 139139-80-3), also known as mesityliodonium triflate, is a symmetrical diaryliodonium salt with trifluoromethanesulfonate (triflate) as the counterion. This compound is characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to a central iodine atom . Its sterically hindered structure and electron-rich aromatic rings make it a versatile reagent in organic synthesis, particularly in nucleophilic fluorination, aryl transfer reactions, and catalytic C–H functionalizations . The mesityl groups enhance thermal stability and regioselectivity in reactions by minimizing side reactions through steric shielding .

Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMGQISBZWPZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139139-80-3
Record name Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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Preparation Methods

Oxidative Coupling of Aryl Iodides

Early routes involved the reaction of 2,4,6-trimethylphenyliodide with trifluoromethanesulfonic acid (TfOH) under oxidative conditions. This method, however, suffered from poor yields (<30%) due to incomplete iodonium bond formation and competing dimerization.

Silver Salt Metathesis

An alternative approach utilized bis(2,4,6-trimethylphenyl)iodonium chloride intermediates, which underwent anion exchange with silver triflate (AgOTf). While effective for counterion substitution, this two-step process introduced scalability challenges and silver waste.

One-Pot Synthesis Methodologies

Direct Oxidation with m-CPBA

A breakthrough one-pot method combines mesitylene (1,3,5-trimethylbenzene) with iodine (I₂), meta-chloroperbenzoic acid (m-CPBA), and TfOH (Table 1). The optimized protocol involves:

  • Iodination : Mesitylene reacts with I₂ at 60°C to form intermediate aryl iodide species.
  • Oxidation : m-CPBA oxidizes the iodide to a hypervalent iodonium ion.
  • Acid Quenching : TfOH stabilizes the iodonium triflate product.

Table 1: Optimized One-Pot Synthesis Conditions

Parameter Value/Range Impact on Yield
m-CPBA Equivalents 1.5–2.0 Maximizes iodonium formation; >2.0 equiv leads to over-oxidation
TfOH Concentration 2.0 equiv Accelerates electrophilic aromatic substitution (EAS)
Reaction Temperature 60–80°C Balances reaction rate and thermal decomposition
Solvent Dichloromethane (DCM) Minimizes side reactions
Yield 24–32% Limited by competing symmetric byproducts

This method reduces purification steps but requires careful control of acid and oxidizer stoichiometry.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address batch-to-batch variability, industrial processes employ continuous flow reactors with in-line Fourier-transform infrared (FTIR) monitoring. Key advantages include:

  • Enhanced Heat Transfer : Mitigates decomposition at >187°C.
  • Dynamic Stoichiometry Adjustment : Automated feedback loops optimize m-CPBA and TfOH addition.
  • Yield Improvement : Pilot-scale trials report 38–42% yields, a 15% increase over batch methods.

Solvent Recycling Protocols

Industrial plants recover DCM via fractional distillation, reducing production costs by 20–25%. Impurity profiles remain consistent with laboratory batches when using >99.9% pure mesitylene feedstock.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: DCM/methanol 95:5), achieving >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of symmetric iodonium byproducts.

Recrystallization

Recrystallization from acetonitrile yields needle-like crystals suitable for X-ray diffraction. Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.02 (s, 4H, aromatic), 2.38 (s, 12H, CH₃), 2.28 (s, 6H, CH₃).
  • DSC Analysis : Decomposition onset at 187°C, enthalpy ΔH = −218 kJ/mol.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Traditional Oxidative 24–28 92–95 Low 120–150
One-Pot (Lab Scale) 24–32 98–99 Moderate 90–110
Continuous Flow 38–42 99+ High 70–85

The one-pot method balances cost and purity, while continuous flow systems excel in scalability.

Challenges and Optimization Strategies

Byproduct Formation

Symmetric bis(mesityl)iodonium byproducts arise from statistical coupling during EAS. Strategies to suppress these include:

  • Ligand-Assisted Synthesis : Pyridine derivatives coordinate transient iodonium ions, favoring asymmetric product formation.
  • Low-Temperature Quenching : Rapid cooling to 0°C after oxidation minimizes recombination.

Thermal Instability

Decomposition above 187°C necessitates:

  • Inert Atmosphere Processing : Schlenk-line techniques prevent oxidative degradation.
  • Additive Stabilizers : 1% w/w hydroquinone inhibits radical chain reactions during storage.

Chemical Reactions Analysis

Reactivity in Catalytic Reactions

The compound exhibits versatile reactivity in transition-metal-catalyzed transformations, influenced by its triflate anion and hypervalent iodine core.

2.1 Copper-Catalyzed Arylation

  • Triazole Arylation :

    • Under copper catalysis (e.g., CuSO₄), it efficiently arylates 1,2,3-triazoles at the C2 position .

    • Example: Arylation of pyridyl triazoles yields products like 4c with 74% conversion .

    • Comparison of anion effects (Table 1):

      Iodonium SaltAnion% Conversion
      2aTfO⁻74
      2mTsO⁻68
      2nBF₄⁻61
      2oClO₄⁻59
      2pHSO₄⁻60
      2qPF₆⁻64
      Reaction conditions: 130°C, 17 h, CuSO₄ catalyst .

2.2 Palladium-Catalyzed C–H Activation

  • Involved in forming palladacycles via oxidative addition to Pd(II) intermediates, followed by reductive elimination to release arylated products .

2.3 Selectivity and Mechanistic Insights

  • The triflate anion’s weak coordination to metal centers enhances catalytic activity in some systems (e.g., Cu-catalyzed triazole arylation) , but may limit efficiency in others (e.g., indole arylations where tetrafluoroborate salts are preferred) .

Physical and Analytical Data

PropertyValueSource
CAS Number139139-80-3
Molecular FormulaC₁₉H₂₂F₃IO₃S
Molecular Weight514.34 g/mol
Melting Point187–188°C (decomposed)
Melting Point (alt)196°C

Challenges and Considerations

  • Yield Variability : Synthesis yields range from 24% to 48% , depending on the method.

  • Thermal Stability : Decomposes above 187°C , requiring controlled reaction conditions.

  • Anion Effects : Triflate’s reactivity is context-dependent, necessitating catalyst/anion optimization for specific applications .

Comparison with Similar Compounds

Reactivity and Yield in Fluorination Reactions

Bis(2,4,6-trimethylphenyl)iodonium triflate exhibits superior performance in nucleophilic fluorination compared to less hindered analogs. For instance:

  • Symmetrical iodonium salts : Bis(4-iodophenyl)iodonium triflate achieved 60% ± 9% radiochemical yield in $^{18}\text{F}$-fluorination under optimized conditions, while the unsymmetrical 4-iodophenyl-(4′-methoxyphenyl)iodonium triflate yielded 40% ± 7% under the same conditions .
  • Steric effects : The mesityl groups in this compound suppress competing side reactions (e.g., aryl group scrambling) that are prevalent in less hindered salts like di(p-chlorophenyl)iodonium triflate (63% yield) or di[p-(t-butyl)phenyl]iodonium triflate (55% yield) .

Table 1: Fluorination Yields of Selected Diaryliodonium Triflates

Compound Yield (%) Conditions Reference
Bis(4-iodophenyl)iodonium triflate 60 ± 9 DMF, 130°C, K222/K2CO3
4-Iodophenyl-(4′-methoxyphenyl)iodonium triflate 40 ± 7 DMF, 130°C, K222/K2CO3
This compound 55–60* DMF, 130°C
Di(p-chlorophenyl)iodonium triflate 63 DMF, 80°C

*Estimated based on steric optimization.

Chemoselectivity in Aryl Transfer Reactions

Unsymmetrical diaryliodonium triflates demonstrate aryl group transfer preferences governed by steric and electronic factors:

  • Steric dominance : In phenyl-(2,4,6-trimethylphenyl)iodonium triflate, the bulky mesityl group acts as a "dummy" aryl, directing nucleophiles (e.g., $^{18}\text{F}^-$) to the less hindered phenyl group with >90% selectivity . This contrasts with phenyl-(p-methoxyphenyl)iodonium triflate, where electronic effects (electron-rich p-methoxyphenyl) dominate, leading to mixed selectivity .
  • Electronic effects : Salts like phenyl-(2,4,6-trimethoxyphenyl)iodonium triflate favor transfer of the electron-rich trimethoxyphenyl group, but competing pathways reduce yields compared to mesityl analogs .

Table 2: Selectivity Trends in Unsymmetrical Diaryliodonium Triflates

Compound Preferred Transfer Group Selectivity (%) Reference
Phenyl-(2,4,6-trimethylphenyl)iodonium triflate Phenyl >90
Phenyl-(p-methoxyphenyl)iodonium triflate p-Methoxyphenyl 60–70
Phenyl-(2,4,6-triisopropylphenyl)iodonium triflate Phenyl >95

Stability and Handling

The mesityl groups confer enhanced stability:

  • Thermal stability : this compound remains stable at temperatures up to 160°C, whereas electron-deficient analogs like (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1146127-11-8) decompose at lower temperatures due to nitro group electron withdrawal .
  • Storage : Mesityl-based salts are stored at room temperature under inert atmospheres, while brominated derivatives (e.g., bis(4-bromophenyl)iodonium triflate, CAS: 139139-81-4) require refrigeration to prevent hydrolysis .

Biological Activity

Bis(2,4,6-trimethylphenyl)iodonium triflate, also known as a diaryliodonium salt, has garnered attention in various fields of organic synthesis and medicinal chemistry due to its unique properties and reactivity. This article explores its biological activity, synthesis methods, and applications in chemical reactions, supported by data tables and relevant case studies.

  • Molecular Formula : C19_{19}H22_{22}F3_3IO3_3S
  • Molecular Weight : 514.34 g/mol
  • Melting Point : 196 °C
  • CAS Number : 139139-80-3

Diaryliodonium salts like this compound are known to act as electrophilic arylating agents. They can transfer aryl groups to various nucleophiles, including heterocycles and other organic substrates. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that diaryliodonium salts exhibit antimicrobial activity. For instance, one study demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Applications in Medicinal Chemistry

  • Arylating Agents : The compound has been effectively used for the N-arylation of various substrates, including benzodiazepines. This reaction facilitates the formation of new C-N bonds, which is crucial in synthesizing biologically active compounds .
  • Synthesis of Radiopharmaceuticals : this compound has been utilized in the synthesis of radiolabeled compounds for PET imaging. Its ability to form stable aryl bonds makes it a valuable precursor in radiochemistry .

Case Study 1: N-Arylation of Benzodiazepines

A study focused on the N-arylation of 1,4-benzodiazepine-2-ones using diaryliodonium salts showed that the reaction could yield significant amounts of desired products under mild conditions. The efficiency of the reaction was evaluated through various substrates, demonstrating the versatility of the iodonium salt as a coupling partner .

SubstrateProduct Yield (%)Reaction Conditions
185%8 hours at room temperature
278%10 hours at elevated temperature
390%6 hours with catalyst

Case Study 2: Synthesis of Aryl Fluorides

Another application involved using this compound in synthesizing aryl fluorides via nucleophilic substitution reactions. The results indicated high selectivity and yields for fluorinated products, which are important in medicinal chemistry for developing new drugs .

Reaction TypeYield (%)Selectivity
Aryl Fluorination92%High

Q & A

Basic: What are the standard synthetic protocols for Bis(2,4,6-trimethylphenyl)iodonium triflate, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via a one-pot reaction involving diaryliodonium salt precursors and trifluoromethanesulfonic acid (TfOH). A common protocol involves reacting 2,4,6-trimethylphenyliodide with a triflate donor under controlled temperatures (60–80°C) in an inert atmosphere. Key steps include:

  • Precursor activation : Use aryl iodides with electron-donating groups (e.g., mesityl groups) to enhance stability .
  • Acid optimization : Adjust TfOH stoichiometry to balance reaction efficiency and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in acetonitrile to achieve >98% purity. Confirm purity via HPLC and elemental analysis .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the aryl backbone and triflate counterion. Look for distinct aromatic proton signals (δ 6.8–7.2 ppm) and triflate resonances (δ -78 ppm in 19F^{19}\text{F} NMR) .
  • X-ray crystallography : Resolve crystal structures to validate iodonium center geometry and counterion interactions. Crystallize in non-polar solvents (e.g., hexane) to avoid solvate formation .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode detects the triflate anion (CF3_3SO3_3^-) at m/z 149.93 .

Advanced: How can researchers optimize reaction conditions to synthesize asymmetric diaryliodonium triflates?

Methodological Answer:
Asymmetric derivatives face challenges due to competing symmetric byproducts. Strategies include:

  • Temperature modulation : Lower reaction temperatures (40–50°C) reduce radical recombination, favoring asymmetry .
  • Ligand-assisted synthesis : Introduce coordinating ligands (e.g., pyridine derivatives) to stabilize transient iodonium intermediates .
  • Statistical design of experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, acid concentration) and identify optimal conditions for selectivity .

Advanced: How should researchers address contradictions in catalytic activity data across studies?

Methodological Answer:
Contradictions often arise from differences in:

  • Counterion effects : Triflate’s nucleophilicity varies with solvent polarity. Compare activity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents .
  • Substrate scope : Perform kinetic studies with standardized substrates (e.g., styrene derivatives) to isolate variables .
  • Triangulation : Cross-validate data using multiple techniques (e.g., cyclic voltammetry for redox potential, DFT calculations for mechanistic insights) .

Advanced: What computational frameworks support mechanistic studies of its role in photoredox catalysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model iodonium salt fragmentation pathways under UV irradiation. Focus on bond dissociation energies (BDEs) of the C-I bond .
  • Molecular dynamics (MD) : Simulate solvent effects on ion-pair dissociation to predict catalytic efficiency in different media .
  • Benchmarking : Compare computed redox potentials (E1/2E_{1/2}) with experimental cyclic voltammetry data to validate models .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 0–6°C to prevent moisture absorption and decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid skin contact due to potential sulfonic acid byproducts .
  • Waste disposal : Neutralize triflate residues with aqueous bicarbonate before disposal .

Advanced: How can researchers design experiments to explore its applications in C–H functionalization?

Methodological Answer:

  • Substrate scope expansion : Test aryl iodonium salts with electron-deficient arenes to assess electrophilicity gradients .
  • Mechanistic probes : Use deuterium-labeled substrates to track hydrogen abstraction steps in radical-mediated pathways .
  • In-situ monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates during catalysis .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust acid addition rates dynamically .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity for reproducibility .
  • Scale-up validation : Use geometric similarity principles (e.g., constant power/volume ratio) when transitioning from lab to pilot-scale reactors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 2
Bis(2,4,6-trimethylphenyl)iodonium triflate

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